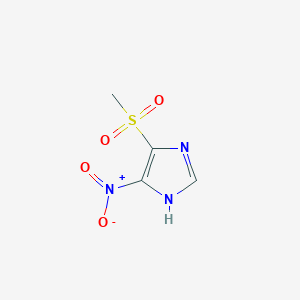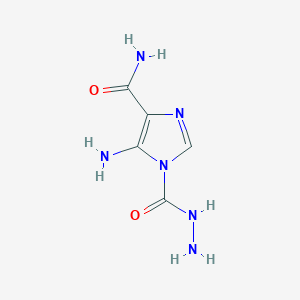![molecular formula C14H10N2 B3345803 1,6-Dihydropyrrolo[3,2-c]carbazole CAS No. 111184-41-9](/img/structure/B3345803.png)
1,6-Dihydropyrrolo[3,2-c]carbazole
概要
説明
1,6-Dihydropyrrolo[3,2-c]carbazole is a heterocyclic compound that belongs to the class of pyrrolocarbazoles. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a carbazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydropyrrolo[3,2-c]carbazole can be achieved through several methods. One common approach involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents. For example, the reduction of methyl pyrrolo carbazole carboxylate with sodium borohydride in methanol can yield this compound . Another method involves the use of nitrodienes as building blocks, followed by benzannulation reactions to form the desired pyrrolocarbazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Additionally, continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,6-Dihydropyrrolo[3,2-c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in hetero-Diels-Alder reactions with nitrosoalkenes, leading to the formation of alkylated products . Additionally, the compound can undergo reduction reactions to form hydroxymethyl derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions include alkylated derivatives, hydroxymethyl derivatives, and various substituted pyrrolocarbazoles
科学的研究の応用
1,6-Dihydropyrrolo[3,2-c]carbazole has found applications in several scientific research areas:
作用機序
The mechanism of action of 1,6-Dihydropyrrolo[3,2-c]carbazole is closely related to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . Additionally, the compound’s anticancer properties may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
類似化合物との比較
1,6-Dihydropyrrolo[3,2-c]carbazole can be compared with other pyrrolocarbazole derivatives, such as:
- Pyrrolo[2,3-a]carbazole
- Pyrrolo[2,3-c]carbazole
- Pyrrolo[2,3-b]carbazole
- Dipyrrolo[3,2-c:2′,3′-g]carbazole
These compounds share similar structural features but differ in the arrangement of the fused rings and the nature of the substituents. The unique arrangement of the rings in this compound contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
1,6-dihydropyrrolo[3,2-c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-11-10(3-1)13-12(16-11)6-5-9-7-8-15-14(9)13/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWSQLXYHZKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500905 | |
| Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111184-41-9 | |
| Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Imidazo[4,5-c]pyridine-6-methanol](/img/structure/B3345721.png)




![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)

![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)



![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)
![1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole](/img/structure/B3345825.png)

